molecular formula C20H21N3OS B2768505 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-68-5

2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2768505
CAS No.: 863588-68-5
M. Wt: 351.47
InChI Key: OQNSIINEZYFIQP-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic organic compound that features a unique combination of a cyclohexyl group, a thiazolo[5,4-b]pyridine moiety, and a phenylacetamide structure

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available cyclohexylamine, 2-bromoacetophenone, and thiazolo[5,4-b]pyridine.

    Step 1: The initial step involves the formation of 2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide through a nucleophilic substitution reaction between 2-bromoacetophenone and thiazolo[5,4-b]pyridine in the presence of a base such as potassium carbonate.

    Step 2: The intermediate product is then reacted with cyclohexylamine under reflux conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Biochemical Analysis

Biochemical Properties

It has been reported that thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, have the ability to interact with a wide range of receptor targets . This suggests that 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide may also interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that thiazolo[4,5-b]pyridines can inhibit phosphoinositide 3-kinase (PI3K) enzymatic activity . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Scientific Research Applications

2-Cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.

Comparison with Similar Compounds

    2-Cyclohexyl-N-(4-(thiazolo[4,5-b]pyridin-2-yl)phenyl)acetamide: A structural isomer with a different thiazolo-pyridine fusion pattern.

    N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide: Lacks the cyclohexyl group, which may affect its biological activity and solubility.

    2-Cyclohexyl-N-(4-(pyridin-2-yl)phenyl)acetamide: Lacks the thiazole ring, which may reduce its potency in certain biological assays.

Uniqueness: The presence of both the cyclohexyl group and the thiazolo[5,4-b]pyridine moiety in 2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide provides a unique combination of structural features that contribute to its distinct biological activities and potential therapeutic applications. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for further research and development.

Properties

IUPAC Name

2-cyclohexyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-18(13-14-5-2-1-3-6-14)22-16-10-8-15(9-11-16)19-23-17-7-4-12-21-20(17)25-19/h4,7-12,14H,1-3,5-6,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNSIINEZYFIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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